![molecular formula C17H23NO2 B2944425 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 748118-43-6](/img/structure/B2944425.png)

2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

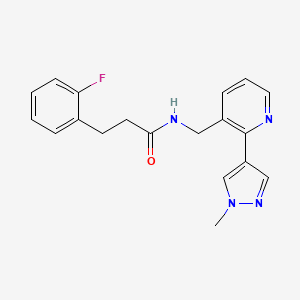

2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid is a chemical compound with the molecular formula C17H23NO2 . It is a complex organic molecule that contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .

Molecular Structure Analysis

The molecular structure of 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid includes a benzyl group attached to a spirocyclic structure, which consists of a five-membered ring and a six-membered ring sharing a single atom . The molecule also contains a carboxylic acid group .Physical And Chemical Properties Analysis

The molecular weight of 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid is 273.38 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.Scientific Research Applications

Copper-catalyzed Trifluoromethylation

Copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, coupled with dearomatization, has been used to construct trifluoromethylated 2-azaspiro[4.5]decanes. This method demonstrates moderate to excellent yields under mild conditions (Han, Liu, & Wang, 2014).

Structural Analysis of Spirolactams

A study on the crystal structures of cyclohexane-based γ-spirolactams provides insights into the configurations, conformations, and crystal packing effects of such compounds. This includes analysis of the lactam and cyclohexane rings in these structures (Krueger, Kelling, Linker, & Schilde, 2019).

Oxidative Cyclization

Oxidative cyclization of olefinic precursors has been explored for the synthesis of azaspiro[4.5]decane systems. This includes the synthesis of various derivatives and the discussion of stereoselectivity in the intramolecular cyclization process (Martin‐Lopez & Bermejo, 1998).

Spiro-cyclization and Smiles-type Rearrangement

Pyridazine-4,5-dicarboxylic anhydride has been used in reactions leading to 1,3,7,8-tetra-azaspiro[4.5]decane derivatives. This involves Smiles-type rearrangement, showcasing the versatility of the compound in synthesizing heterospiro compounds (Chimichi, Nesi, & Neri, 1984).

Intramolecular Acylnitroso Ene Reaction

An efficient strategy for constructing the 6-azaspiro[4.5]decane ring system has been developed using an intramolecular ene reaction of acylnitroso compounds. This leads to the azaspirodecane core of certain acids (Matsumura, Aoyagi, & Kibayashi, 2003).

Electrophilic Amination of C-H-Acidic Compounds

Research on electrophilic amination with 1-oxa-2-azaspiro[2.5]octane has been conducted, exploring reactions with various C-H acids. This study revealed new reaction mechanisms and transformations in the synthesis of diazaspirodecane derivatives (Andreae, Schmitz, Wulf, & Schulz, 1992).

Decarboxylation Studies

Decarboxylation rates of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid were measured, revealing insights into the reaction's first-order nature and suggesting a concerted intramolecular mechanism (Bigley & May, 1969).

Spirocyclic Oxetane-Fused Benzimidazole Synthesis

A synthesis method for spirocyclic oxetane-fused benzimidazole has been developed. This includes converting spirocyclic oxetanes into derivatives for oxidative cyclizations (Gurry, McArdle, & Aldabbagh, 2015).

Safety and Hazards

The safety data sheet (SDS) for 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Therefore, appropriate safety measures should be taken while handling this compound, including wearing suitable protective clothing and eye/face protection .

properties

IUPAC Name |

2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c19-16(20)15-12-18(11-14-7-3-1-4-8-14)13-17(15)9-5-2-6-10-17/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDDPQMBELFWBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CN(CC2C(=O)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2944345.png)

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one](/img/structure/B2944351.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2944353.png)

![3,3-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2944363.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2944364.png)